molecular formula C11H22O B1614807 2,2,6,6-Tetramethyl-4-heptanone CAS No. 4436-99-1

2,2,6,6-Tetramethyl-4-heptanone

Cat. No.: B1614807
CAS No.: 4436-99-1
M. Wt: 170.29 g/mol
InChI Key: LPKATDGGXXEZFL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-heptanone (CAS: 4436-99-1), also known as dineopentyl ketone, is a branched aliphatic ketone with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol . Its structure features two neopentyl (2,2-dimethylpropyl) groups flanking the ketone group at the 4-position of a heptane backbone. Key physical properties include a refractive index of 1.417 and a boiling point range of 249.6°C (estimated from related compounds in ) . The compound’s steric hindrance from the bulky tert-butyl groups significantly influences its chemical reactivity and physical behavior, making it less reactive in typical ketone reactions like nucleophilic additions compared to linear analogs.

Properties

CAS No.

4436-99-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,2,6,6-tetramethylheptan-4-one

InChI

InChI=1S/C11H22O/c1-10(2,3)7-9(12)8-11(4,5)6/h7-8H2,1-6H3

InChI Key

LPKATDGGXXEZFL-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)CC(C)(C)C

Canonical SMILES

CC(C)(C)CC(=O)CC(C)(C)C

Other CAS No.

4436-99-1

Origin of Product

United States

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-4-piperidone (TMPD)

  • Structure : A cyclic analog with a piperidone ring (CAS: 826-36-8) instead of a linear heptane chain.
  • Properties: Molecular formula: C₉H₁₇NO LD₅₀ (mice): 935.4 mg/kg, indicating moderate toxicity . Applications: Found in natural toxins (e.g., in Oxytropis glacialis) and used as a precursor for pharmaceuticals and stabilizers .
  • Key Difference: The cyclic structure of TMPD enhances its stability and suitability for synthesizing nitrogen-containing heterocycles, unlike the linear 2,2,6,6-tetramethyl-4-heptanone, which is more volatile and less polar .

Praseodymium 2,2,6,6-Tetramethyl-3,5-heptanedionate

  • Structure : A rare earth coordination complex (CAS: 15492-48-5) with the formula C₃₃H₅₇O₆Pr .
  • Properties :
    • High thermal stability due to the chelating β-diketonate ligands.
    • Applications: Used in materials science for depositing praseodymium oxide thin films via chemical vapor deposition .
  • Key Difference : Unlike the standalone ketone, this compound’s utility lies in its metal-binding capacity, making it irrelevant in organic synthesis but critical in advanced material fabrication .

3,5-Diethyl-4-heptanone

  • Structure : A linear ketone with ethyl groups at the 3- and 5-positions.
  • Properties: Lower steric hindrance compared to this compound. Higher reactivity in nucleophilic additions due to reduced branching.
  • Key Difference : The absence of tert-butyl groups results in a lower boiling point and higher solubility in polar solvents .

2,2,6,6-Tetramethylheptane-3,5-dione

  • Structure : A diketone derivative (CAS: 1118-71-4) with two ketone groups.
  • Properties :
    • Enhanced polarity and chelating ability for metal ions.
    • Applications: Intermediate in synthesizing ligands for catalysis .
  • Key Difference: The dual ketone functionality enables coordination chemistry applications, unlike the mono-ketone structure of this compound .

Data Tables

Table 1. Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₁₁H₂₂O 170.29 249.6 Solvent, organic synthesis
2,2,6,6-Tetramethyl-4-piperidone C₉H₁₇NO 155.24 N/A Pharmaceuticals, toxins
Praseodymium TMHD complex C₃₃H₅₇O₆Pr 722.69 >300 Thin-film deposition
2,2,6,6-Tetramethylheptane-3,5-dione C₁₁H₂₀O₂ 184.28 N/A Metal coordination

Preparation Methods

Catalytic Hydrogenation of Triacetoneamine (TAA)

The most prominent preparation method for 2,2,6,6-tetramethyl-4-heptanone involves catalytic hydrogenation of triacetoneamine (TAA), where the ketone can form as a side product.

  • Catalysts Used: Copper-chromium based catalysts doped with strontium on alumina supports (CuCrSr/Al2O3) have been demonstrated to provide high selectivity and conversion rates in continuous hydrogenation processes.
  • Reaction Conditions: Typical conditions include temperatures around 120 °C, hydrogen pressures of 2 to 4 MPa, and controlled feed rates of TAA in ethanol solution (e.g., 20 wt%) at 0.1 to 0.3 mL/min.
  • Reaction Pathway: Hydrogenation of TAA primarily yields 2,2,6,6-tetramethyl-4-piperidinol (TMP), but side reactions involving catalytic hydrogenolysis of C–N bonds lead to formation of this compound and other byproducts such as 2,6-dimethyl-4-heptanone.

Chemical and Catalytic Factors Influencing Formation

Factor Effect on this compound Formation
Catalyst composition Sr doping reduces acidity, suppresses C–N bond cleavage, lowers ketone byproduct formation
Reaction temperature Higher temperatures (above 100 °C) increase conversion but also byproduct formation
Hydrogen pressure Increasing pressure from 1 to 4 MPa improves conversion and TMP selectivity, reducing ketone byproduct
Feed rate Lower feed rates favor higher conversion and TMP selectivity, reducing ketone formation
Support acidity Acidic sites on Al2O3 promote adsorption and hydrogenolysis, increasing ketone byproduct

Industrial and Laboratory Preparation Routes

Catalytic Hydrogenation Route

  • Process: TAA is dissolved in ethanol and fed into a fixed-bed reactor containing CuCrSr/Al2O3 catalyst under hydrogen atmosphere.
  • Catalyst Preparation: Co-precipitation of Cu, Cr, and Sr nitrates on alumina, followed by drying, extrusion into bars, calcination at 400 °C, and reduction under hydrogen at 150 °C.
  • Performance: Achieves near-complete TAA conversion (~99.99%) and high TMP selectivity (~97.67%) with minimal ketone byproduct.
  • Byproduct Formation: this compound arises primarily from hydrogenolysis of the amino group in TAA or TMP under acidic catalyst sites.

Chemical Synthesis from Acetone and Ammonia

  • Process: Triacetonamine (TAA) is synthesized by reacting acetone with ammonia or ammonia donors in the presence of calcium-containing catalysts at room temperature.
  • Relevance: While this method primarily yields TAA, subsequent hydrogenation can produce this compound as a side product.
  • Yield: Historical methods report up to 70% yield of triacetonamine; ketone formation is typically a minor pathway.

Summary Table of Preparation Methods

Preparation Method Key Reactants Catalyst/Conditions Yield/Selectivity Notes
Catalytic hydrogenation of TAA Triacetoneamine, H2 CuCrSr/Al2O3, 120 °C, 4 MPa H2, ethanol solvent TAA conversion ~99.99%, TMP selectivity ~97.67% Ketone byproduct (this compound) formed via hydrogenolysis side reaction
Chemical synthesis of TAA from acetone & ammonia Acetone, ammonia, Ca catalyst Room temperature, aqueous or organic solvent Triacetonamine ~70% yield Ketone formation minimal, mainly precursor synthesis

Research Findings and Catalyst Optimization

  • Strontium doping on CuCr/Al2O3 catalysts significantly improves catalyst performance by:
    • Reducing Cu nanoparticle size, increasing active sites.
    • Increasing Cu+/Cu0 ratio, enhancing substrate adsorption.
    • Decreasing surface acidity, suppressing ketone byproduct formation.
  • Optimal hydrogen pressure and feed rates are critical to minimizing ketone byproduct and maximizing TMP selectivity.
  • Continuous flow reactors with precise temperature and pressure control enable stable long-term operation with minimal byproduct accumulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,6,6-tetramethyl-4-heptanone, and how can its purity be validated?

  • Methodology :

  • Synthetic Optimization : Use heterogeneous catalytic processes (e.g., phorone and ammonia reactions for imine formation) .
  • Purity Validation : Employ gas chromatography (GC) with DB-1 or Carbowax capillary columns (30 m, 0.25 mm ID, 0.25 µm film thickness) under helium flow, using temperature ramps (e.g., 40°C to 325°C at 3–10°C/min) to detect isomer impurities .
  • Structural Confirmation : Verify via NMR (¹H/¹³C) and IR spectroscopy, focusing on carbonyl (C=O) stretching at ~1700 cm⁻¹ and methyl group signals (δ 1.0–1.3 ppm in ¹H NMR) .

Q. How do steric effects influence the reactivity of this compound in nucleophilic additions?

  • Methodology :

  • Steric Analysis : Compare reaction rates with less hindered ketones (e.g., 4-heptanone) using kinetic studies under controlled conditions (e.g., Grignard or hydride reductions).
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map steric hindrance around the carbonyl group and predict regioselectivity .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Data :

  • Boiling Point : 249.6°C at 760 mmHg .
  • Density : 0.828 g/cm³ .
  • Refractive Index : 1.435 .
    • Experimental Methods :
  • Use differential scanning calorimetry (DSC) for phase transitions and Anton Paar DMA 4500 for density measurements. Validate refractive index via Abbe refractometry .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

  • Methodology :

  • Replicate Calorimetry : Use bomb calorimetry under inert conditions to measure ΔHf, comparing results with historical data (e.g., 2099–2102 kJ/mol from Sellers et al., 1971) .
  • Computational Reconciliation : Apply high-level ab initio methods (e.g., G4MP2) to calculate theoretical ΔHf and identify systematic errors in past experiments .

Q. What are the applications of this compound derivatives in polymer stabilization, and how is their efficacy tested?

  • Methodology :

  • Derivative Synthesis : Prepare oligomeric hindered amines (e.g., poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-s-triazine-2,4-diyl][2,2,6,6-tetramethyl-4-piperidyl]imino]hexamethylene) via condensation reactions .
  • Stability Testing : Expose polymers to accelerated UV aging (QUV tester) and measure oxidation induction time (OIT) via DSC to assess radical-scavenging efficiency .

Q. How does this compound behave in organometallic complexes, and what techniques characterize its coordination chemistry?

  • Methodology :

  • Complex Synthesis : React with lanthanides (e.g., Yb³⁺, Ce⁴⁺) to form tris(2,2,6,6-tetramethyl-3,5-heptanedionato) complexes .
  • Characterization : Use X-ray crystallography to determine ligand geometry and cyclic voltammetry to study redox behavior. Monitor ligand exchange kinetics via UV-Vis spectroscopy .

Contradictions and Analytical Challenges

Q. Why do conflicting reports exist regarding the biological activity of this compound derivatives (e.g., cholesterol-lowering vs. inert behavior)?

  • Methodology :

  • Bioassay Reproducibility : Replicate in vitro studies (e.g., HMG-CoA reductase inhibition assays) under standardized conditions (pH 7.4, 37°C).
  • Isomer Purity Check : Use chiral GC or HPLC to confirm absence of bioactive isomers (e.g., 4,6-dimethyl-2-heptanone) in technical-grade samples .

Q. What analytical strategies distinguish this compound from structurally similar ketones (e.g., 2-methyl-4-heptanone)?

  • Methodology :

  • Mass Spectrometry : Compare EI-MS fragmentation patterns (e.g., m/z 142 [M⁺] vs. m/z 128 for 2-methyl-4-heptanone) .
  • Chromatographic Separation : Optimize GC conditions (e.g., DB-Wax column, 120°C isothermal) to resolve co-eluting peaks .

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